13C NMR Regiochemical Differentiation
The 1,4-disubstituted triazole scaffold can be unambiguously distinguished from its 1,5-disubstituted isomer via one-dimensional 13C NMR with gated decoupling. For 1,4-disubstituted-1H-1,2,3-triazoles, the C-5 carbon signal appears at δ ~120 ppm; for the 1,5-disubstituted isomer, the C-4 signal appears at δ ~133 ppm [1]. This 13 ppm upfield shift is diagnostic and eliminates ambiguity in structural confirmation following CuAAC synthesis. The target compound 4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole adopts the 1,4-disubstituted configuration, which is the thermodynamically favored product of Cu(I)-catalyzed cycloaddition, ensuring consistent regiochemical identity.
| Evidence Dimension | 13C NMR chemical shift (diagnostic signal for regiochemistry) |
|---|---|
| Target Compound Data | C-5 at δ ~120 ppm (1,4-disubstituted class) |
| Comparator Or Baseline | 1,5-disubstituted-1H-1,2,3-triazole: C-4 at δ ~133 ppm |
| Quantified Difference | Δδ = 13 ppm upfield shift for 1,4-isomer |
| Conditions | One-dimensional 13C NMR with gated decoupling; computational studies confirm upfield shift of C-5 in 1,4-isomer relative to C-4 in 1,5-isomer |
Why This Matters
Regiochemical identity dictates downstream reactivity and biological recognition; NMR verification prevents procurement of incorrect isomer, which would compromise synthetic outcomes or screening data reproducibility.
- [1] Creary X, Anderson A, Brophy C, Crowell F, Funk Z. Method for Assigning Structure of 1,2,3-Triazoles. J Org Chem. 2012;77(19):8756-8761. View Source
